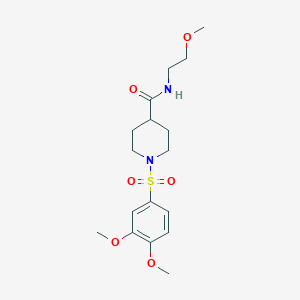
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.
作用机制
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of the delta-opioid receptor produces analgesic, anxiolytic, and antidepressant effects. This compound has a higher affinity for the delta-opioid receptor compared to other opioid receptors, which may contribute to its selective effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, which allows for the investigation of the specific effects of delta-opioid receptor activation. This compound has also been extensively studied in animal models, providing a wealth of data for researchers to draw from. However, this compound has some limitations for lab experiments. It is not approved for human use, which limits its potential clinical applications. This compound also has some side effects in animal models, such as sedation and respiratory depression, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore the mechanisms underlying its effects on neurotransmitter activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, the development of new selective agonists of the delta-opioid receptor may provide additional insights into the potential therapeutic applications of this receptor.
合成方法
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of 4-ethylphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form the intermediate compound. This intermediate compound is then reacted with 4-carboxamidopiperidine to yield this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学研究应用
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. In pain management, this compound has been shown to produce analgesic effects in animal models without the development of tolerance or dependence. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction. In mood disorders, this compound has been shown to produce antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)14-4-5-15(24-2)16(12-14)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALEEWLOOJEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
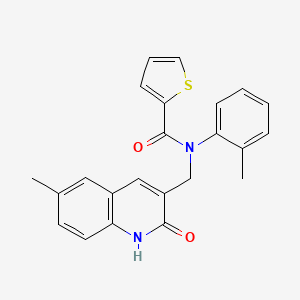

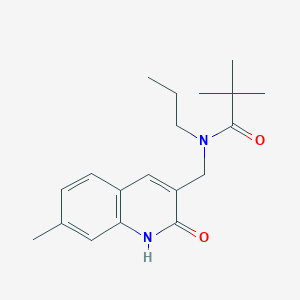


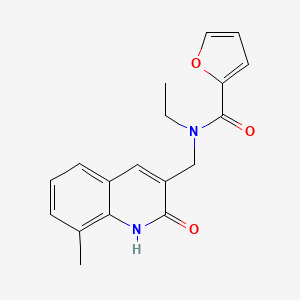

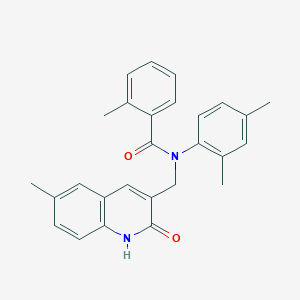
![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
